

# In-Depth Technical Guide: 5'-O-DMT-N4-Ac-2'-F-dC

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Compound of Interest

Compound Name: 5'-O-DMT-N4-Ac-2'-F-dC

Cat. No.: B120264

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CAS Number: 159414-98-9

This technical guide provides a comprehensive overview of **5'-O-DMT-N4-Ac-2'-F-dC**, a crucial modified nucleoside for the synthesis of fluorinated oligonucleotides. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and characterization of this compound, along with its applications in the production of nucleic acid-based therapeutics and research tools.

## **Core Compound Properties**

**5'-O-DMT-N4-Ac-2'-F-dC** is a protected 2'-deoxy-2'-fluorocytidine derivative. The key structural features include a 2'-fluoro modification on the ribose sugar, a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl function, and an acetyl group protecting the N4-amino group of the cytidine base.[1] These modifications impart desirable properties for its use in solid-phase oligonucleotide synthesis.



Property	Value
CAS Number	159414-98-9
Molecular Formula	C32H32FN3O7
Molecular Weight	589.61 g/mol
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as acetonitrile and dichloromethane
Primary Application	Building block for oligonucleotide synthesis

## **Synthesis and Purification**

The synthesis of **5'-O-DMT-N4-Ac-2'-F-dC** is a multi-step process that begins with the commercially available 2'-deoxy-2'-fluorocytidine. The workflow involves the protection of the N4-amino group and the 5'-hydroxyl group.



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A generalized synthetic workflow for 5'-O-DMT-N4-Ac-2'-F-dC.

### **Experimental Protocols**

Step 1: N4-Acetylation of 2'-Deoxy-2'-fluorocytidine

This procedure is based on standard nucleoside acylation protocols.

- Dissolution: Dissolve 2'-deoxy-2'-fluorocytidine in a suitable solvent, such as a mixture of pyridine and dichloromethane.
- Acylation: Add acetic anhydride to the solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).



- Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
   The residue is then co-evaporated with a solvent like toluene to remove residual pyridine.
- Purification: The crude N4-acetyl-2'-deoxy-2'-fluorocytidine (N4-Ac-2'-F-dC) can be purified by silica gel column chromatography.

Step 2: 5'-O-DMT Protection of N4-Ac-2'-F-dC

This protocol follows the general procedure for the dimethoxytritylation of nucleosides.

- Drying: The purified N4-Ac-2'-F-dC is dried by co-evaporation with anhydrous pyridine.
- Reaction: The dried nucleoside is dissolved in anhydrous pyridine, and 4,4'-dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0°C. The reaction is stirred at room temperature and monitored by TLC.
- Quenching: Upon completion, the reaction is guenched by the addition of methanol.
- Extraction: The reaction mixture is concentrated, and the residue is dissolved in dichloromethane. The organic layer is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Purification: The final product, 5'-O-DMT-N4-Ac-2'-F-dC, is purified by silica gel column chromatography.

### Characterization

The structural integrity and purity of the synthesized **5'-O-DMT-N4-Ac-2'-F-dC** are confirmed using various analytical techniques.

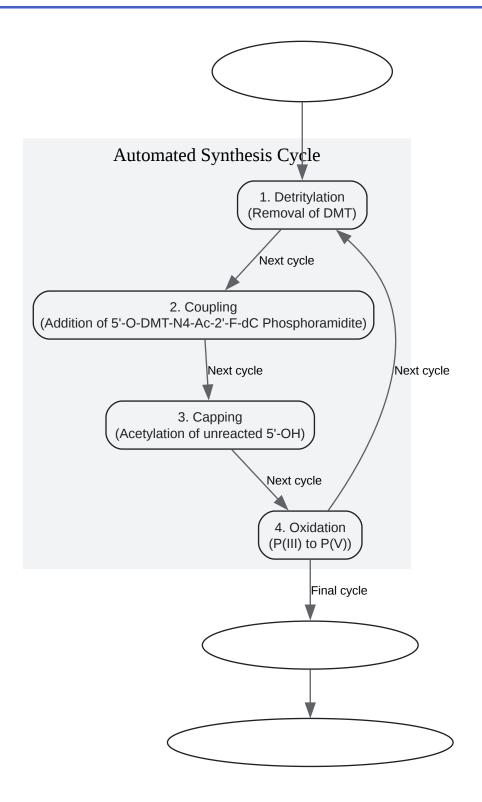


Analytical Technique	Expected Results
¹H NMR	Signals corresponding to the DMT group (aromatic protons and methoxy groups), the acetyl group, and the protons of the fluorinated ribose and cytidine base.
<sup>13</sup> C NMR	Resonances for all carbon atoms in the molecule, including the characteristic signals of the DMT, acetyl, and fluorinated sugar moieties.
Mass Spectrometry (ESI-MS)	A major peak corresponding to the molecular ion of the product.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating high purity (typically >98%).

## **Application in Oligonucleotide Synthesis**

**5'-O-DMT-N4-Ac-2'-F-dC** is primarily used as a phosphoramidite building block in automated solid-phase oligonucleotide synthesis. The 2'-fluoro modification enhances the binding affinity of the resulting oligonucleotide to its target RNA and increases its resistance to nuclease degradation, making it a valuable modification for therapeutic applications such as antisense oligonucleotides and siRNAs.





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The role of 5'-O-DMT-N4-Ac-2'-F-dC in the oligonucleotide synthesis cycle.



# Deprotection and Purification of the Final Oligonucleotide

After synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups are removed. The acetyl group on the cytidine base is typically removed under basic conditions, for example, with aqueous ammonia. The final DMT group can be removed either on the synthesizer or during the purification process. Purification of the full-length 2'-fluoro modified oligonucleotide is commonly achieved by reverse-phase HPLC.[2]

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### References

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- To cite this document: BenchChem. [In-Depth Technical Guide: 5'-O-DMT-N4-Ac-2'-F-dC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120264#5-o-dmt-n4-ac-2-f-dc-cas-number]

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